molecular formula C16H21BClNO3 B12339471 N-(4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxamide

N-(4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxamide

Cat. No.: B12339471
M. Wt: 321.6 g/mol
InChI Key: YOTXIOFKJPKXPP-UHFFFAOYSA-N
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Description

N-(4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxamide is a complex organic compound with a unique structure that includes a cyclopropane ring, a boronate ester, and a chlorinated aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxamide typically involves multiple steps:

    Formation of the Boronate Ester: The boronate ester is formed by reacting 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a suitable halogenated aromatic compound under palladium-catalyzed conditions.

    Cyclopropanation: The cyclopropane ring is introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Amidation: The final step involves the formation of the amide bond by reacting the intermediate with a suitable amine under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal catalysts, and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxamide undergoes various types of chemical reactions:

    Oxidation: The boronate ester can be oxidized to form boronic acids or other boron-containing compounds.

    Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides under acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: Boronic acids.

    Reduction: Cyclohexane derivatives.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

N-(4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a probe in biological systems due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors that are involved in key biological pathways.

    Pathways Involved: The compound may modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxamide is unique due to its combination of a boronate ester, a cyclopropane ring, and a chlorinated aromatic ring

Properties

Molecular Formula

C16H21BClNO3

Molecular Weight

321.6 g/mol

IUPAC Name

N-[4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide

InChI

InChI=1S/C16H21BClNO3/c1-15(2)16(3,4)22-17(21-15)12-9-11(18)7-8-13(12)19-14(20)10-5-6-10/h7-10H,5-6H2,1-4H3,(H,19,20)

InChI Key

YOTXIOFKJPKXPP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)NC(=O)C3CC3

Origin of Product

United States

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